molecular formula C10H9ClO4 B14602109 Methyl 2-[(chloroacetyl)oxy]benzoate CAS No. 60504-02-1

Methyl 2-[(chloroacetyl)oxy]benzoate

Cat. No.: B14602109
CAS No.: 60504-02-1
M. Wt: 228.63 g/mol
InChI Key: BOMYQMNIRPEDGO-UHFFFAOYSA-N
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Description

Methyl 2-[(chloroacetyl)oxy]benzoate is a benzoic acid derivative featuring a methyl ester at the carboxylic acid group and a chloroacetyloxy substituent at the 2-position of the benzene ring. Similar compounds, such as phenacyl esters (e.g., 2-(4-chlorophenyl)-2-oxoethyl 2-methoxybenzoate), are synthesized via nucleophilic substitution reactions between benzoic acid derivatives and halogenated ketones or acyl chlorides in the presence of bases like potassium carbonate . The chloroacetyl group in this compound likely enhances electrophilicity, making it reactive in cross-coupling or nucleophilic displacement reactions, which are critical in drug development.

Properties

CAS No.

60504-02-1

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

methyl 2-(2-chloroacetyl)oxybenzoate

InChI

InChI=1S/C10H9ClO4/c1-14-10(13)7-4-2-3-5-8(7)15-9(12)6-11/h2-5H,6H2,1H3

InChI Key

BOMYQMNIRPEDGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)CCl

Origin of Product

United States

Preparation Methods

Chemical Structure and Key Properties

Methyl 2-[(chloroacetyl)oxy]benzoate (C₁₀H₉ClO₄) features a methyl ester at the carboxylic acid position and a chloroacetyloxy group at the ortho position of the benzene ring. The molecular weight is 228.63 g/mol, and its structure is confirmed by spectroscopic data, including NMR and mass spectrometry. The compound’s IUPAC name, methyl 2-(2-chloroacetyl)oxybenzoate , reflects its functional groups: a methyl ester and a chloroacetyl ester.

Synthetic Routes and Methodologies

Two-Step Synthesis via Acylation and Esterification

This method involves sequential functionalization of salicylic acid (2-hydroxybenzoic acid).

Step 1: Acylation of Salicylic Acid

Salicylic acid reacts with chloroacetyl chloride in a basic aqueous medium to form 2-[(chloroacetyl)oxy]benzoic acid . Sodium bicarbonate neutralizes the generated HCl, ensuring the reaction proceeds via nucleophilic acyl substitution:
$$
\text{Salicylic acid} + \text{ClCH₂COCl} \xrightarrow{\text{NaHCO₃}} \text{2-[(Chloroacetyl)oxy]benzoic acid}
$$
Conditions :

  • Solvent : Water or water-acetone mixture.
  • Temperature : Room temperature to 40°C.
  • Workup : Acidification with HCl precipitates the product, which is filtered and dried.

Alternative Route: Esterification Followed by Acylation

This approach prioritizes methyl ester formation before introducing the chloroacetyloxy group.

Step 1: Synthesis of Methyl Salicylate

Salicylic acid is esterified with methanol via Fischer esterification :
$$
\text{Salicylic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{Methyl salicylate}
$$
Conditions :

  • Catalyst : Concentrated sulfuric acid.
  • Reflux : 4 hours.
  • Workup : Distillation or solvent extraction.
Step 2: Acylation of Methyl Salicylate

Methyl salicylate reacts with chloroacetyl chloride in the presence of pyridine or sodium bicarbonate to yield the target compound:
$$
\text{Methyl salicylate} + \text{ClCH₂COCl} \xrightarrow{\text{Base}} \text{this compound}
$$
Conditions :

  • Solvent : Dichloromethane or acetone.
  • Base : Pyridine (scavenges HCl).
  • Workup : Washing with dilute acid and brine, followed by drying.

Advantages : Avoids exposing the chloroacetyl group to acidic conditions during esterification, reducing hydrolysis risks.

Critical Analysis of Methodologies

Reaction Efficiency and Side Reactions

  • Acylation Selectivity : Sodium bicarbonate ensures the hydroxyl group is preferentially acylated over the carboxylic acid in the two-step method.
  • Esterification Challenges : Fischer esterification’s acidic conditions may hydrolyze the chloroacetyl group, favoring the use of dimethyl sulfate for methylation.
  • Purity Considerations : Byproducts like unreacted salicylic acid are removed via acid-base extraction.

Comparison of Routes

Parameter Two-Step (Acylation First) Alternative (Esterification First)
Functional Group Stability Risk of chloroacetyl hydrolysis during esterification Chloroacetyl introduced post-esterification, higher stability
Yield Moderate (~80–90%) Higher (>90%)
Complexity Requires careful pH control Simpler workup

Industrial and Laboratory-Scale Adaptations

Scalability of the Dimethyl Sulfate Method

Large-scale production uses dimethyl sulfate due to its efficiency, though toxicity necessitates strict safety protocols. Key steps include:

  • Solvent Recovery : Acetone is distilled and reused.
  • Waste Management : Aqueous layers are neutralized before disposal.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : Signals at δ 3.9 (s, 3H, OCH₃), δ 4.6 (s, 2H, ClCH₂CO), and aromatic protons at δ 7.2–8.1.
  • Mass Spectrometry : Molecular ion peak at m/z 228.63.

Purity Assessment

  • Melting Point : 182–184°C (intermediate).
  • HPLC : Retention time compared to standards.

Applications and Derivatives

This compound serves as a precursor for:

  • Pharmaceuticals : Intermediate in antipsychotic drugs like clozapine.
  • Agrochemicals : Herbicides and insecticides via further functionalization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(chloroacetyl)oxy]benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2-hydroxybenzoic acid and chloroacetic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia or primary amines in the presence of a base.

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides or thioesters.

    Hydrolysis: Formation of 2-hydroxybenzoic acid and chloroacetic acid.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Methyl 2-[(chloroacetyl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 2-[(chloroacetyl)oxy]benzoate involves its interaction with nucleophiles, leading to the formation of substitution products. The ester bond can be hydrolyzed by enzymes or chemical reagents, resulting in the release of 2-hydroxybenzoic acid and chloroacetic acid. These reactions are facilitated by the electrophilic nature of the chloroacetyl group and the ester functional group.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent type, position, and functional groups. Key examples include:

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Applications/Properties References
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ Methoxy (2), Ethyl ester Ester, Ether Flavoring agent
2-(4-Chlorophenyl)-2-oxoethyl 2-methoxybenzoate C₁₆H₁₃ClO₄ Methoxy (2), Phenacyl (4-Cl) Ester, Ketone Photolysis studies
Methyl 5-chloro-2-[...]benzoate* C₁₇H₁₅ClN₂O₆ Chloro (5), Nitrophenyl Ester, Amide, Nitro Agrochemical intermediate
Pyriminobac-methyl C₁₈H₂₁N₂O₆ Pyrimidinyl, Methoxyiminoethyl Ester, Ether, Imine Herbicide
Methyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetate C₁₀H₆ClF₃O₃ Chloro (2), Trifluoromethyl (5) Ester, Ketone Agrochemical synthesis

*Full name: Methyl 5-chloro-2-[2-[[(4-nitrophenyl)methyl]amino]-2-oxoethoxy]benzoate

Key Observations :

  • Electron-Withdrawing Groups : The chloroacetyl group in Methyl 2-[(chloroacetyl)oxy]benzoate is more electron-withdrawing than the methoxy group in Ethyl 2-methoxybenzoate, increasing reactivity toward nucleophilic attack .
  • Substituent Position : Chlorine at the 2-position (as in the target compound) vs. 5-position (as in ’s analog) alters steric and electronic profiles, affecting solubility and interaction with biological targets.
Physicochemical Properties
  • Solubility: Ethyl 2-methoxybenzoate is soluble in ethanol due to its non-polar methoxy group , whereas this compound’s chloroacetyl group may reduce solubility in polar solvents.
  • Thermal Stability : The phenacyl ester in melts at 391–392 K , comparable to expected values for this compound.
  • LogP : Methyl 5-chloro-2-[...]benzoate (LogP = 3) suggests chloro and nitro groups increase hydrophobicity, a trend likely mirrored in the target compound.

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